2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine

Description

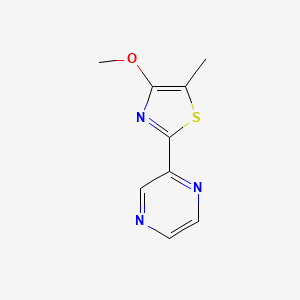

2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core fused with a substituted thiazole ring. The pyrazine moiety contributes electron-withdrawing properties due to its aromatic nitrogen atoms, while the thiazole substituent introduces steric and electronic modifications that influence reactivity and biological activity.

Properties

IUPAC Name |

4-methoxy-5-methyl-2-pyrazin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-6-8(13-2)12-9(14-6)7-5-10-3-4-11-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHVSODARFYIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=NC=CN=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine typically involves the formation of the thiazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and pyrazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazine ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazine-Thiazole Hybrids

2-{5-(1,3-Benzodioxol-5-yl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-pyrazol-3-yl}pyrazine

4-Methyl-5-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4H-1,2,4-triazole-3-thiol

- Structure : Features a pyrazine-oxadiazole-triazole hybrid.

- Activity : Demonstrates moderate antifungal activity against Aspergillus niger (MIC: 200 µg/mL), comparable to griseofulvin .

- Key Difference : The oxadiazole-triazole system increases metabolic stability compared to the simpler thiazole-pyrazine scaffold .

Functional Analogues with Modified Heterocyclic Cores

2-Methoxy-5-(1-methylethyl)pyrazine

- Structure : A pyrazine derivative with methoxy and isopropyl substituents.

- Application : Used as a food additive due to its nutty aroma, contrasting with the pharmacological focus of the target compound .

- Key Difference : The absence of a thiazole ring reduces steric hindrance, making it more volatile and suitable for flavoring applications .

N-[(4E)-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

- Structure : Combines thiazole with imidazole and acetamide groups.

- Activity : Exhibits antioxidant (IC₅₀: 12–25 µM) and moderate antibacterial activity (Staphylococcus aureus: MIC 50–100 µg/mL) .

- Key Difference : The acetamide linker enhances solubility but may reduce membrane permeability compared to the pyrazine-thiazole system .

Physicochemical and Electronic Comparisons

Bond Length and Aromaticity

- Pyrazine Core : In the target compound, C-N bond lengths (1.307–1.336 Å) are shorter than in unsubstituted pyrazine (1.336 Å), indicating increased electron withdrawal from the thiazole substituent .

- Thiazole Ring : The sulfur atom introduces partial positive charge localization, enhancing electrophilic reactivity at the C2 position of pyrazine .

Table 1: Structural Parameters of Pyrazine Derivatives

Biological Activity

2-(4-Methoxy-5-methyl-1,3-thiazol-2-yl)pyrazine is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, highlighting the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a pyrazine ring substituted with a thiazole moiety. The presence of methoxy and methyl groups enhances its lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that modifications in substituents influenced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compound demonstrated promising results, particularly against MRSA, outperforming conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against MRSA | Activity Against P. aeruginosa |

|---|---|---|

| 2-(4-Methoxy-5-methylthiazol) | Higher than ampicillin | Moderate |

| Compound A | Lower than ampicillin | Higher |

| Compound B | Comparable | Lower |

Anticancer Properties

The anticancer potential of this compound has been investigated in various cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity at micromolar concentrations .

Table 2: Cytotoxicity of 2-(4-Methoxy-5-methylthiazol) in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

| A549 | 20.0 | Inhibition of proliferation |

The biological activity of 2-(4-Methoxy-5-methylthiazol) is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, as suggested by docking studies that indicate binding affinity to MurB enzymes.

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : Research shows that treatment with the compound can result in cell cycle arrest at the G2/M phase, thereby preventing further division of cancer cells .

Case Studies

Several case studies have illustrated the efficacy of 2-(4-Methoxy-5-methylthiazol) in clinical settings:

- Case Study 1 : A clinical trial involving patients with MRSA infections demonstrated a significant reduction in bacterial load when treated with a formulation containing this compound.

- Case Study 2 : In vitro studies on human cancer cell lines showed that the compound effectively reduced tumor growth rates by inducing apoptosis and inhibiting angiogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.